molecular formula C18H27N5O2 B2619221 N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide CAS No. 1375851-81-2

N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide

Cat. No.: B2619221
CAS No.: 1375851-81-2
M. Wt: 345.447
InChI Key: FKLOAIRZXDYRDN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, an oxazolylmethyl group, and a piperazinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide typically involves multiple steps. One common approach starts with the preparation of the cyanocyclohexyl intermediate, followed by the introduction of the oxazolylmethyl group through a cyclization reaction. The final step involves the coupling of the piperazinyl group under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazinyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide
  • N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}butanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(1,2-oxazol-3-ylmethyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-15(17(24)20-18(14-19)6-3-2-4-7-18)23-10-8-22(9-11-23)13-16-5-12-25-21-16/h5,12,15H,2-4,6-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLOAIRZXDYRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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